2-(3-Methoxy-4-methylphenyl)thiazol-4-amine
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Overview
Description
2-(3-Methoxy-4-methylphenyl)thiazol-4-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylphenyl)thiazol-4-amine typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-methylphenyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various substituents.
Scientific Research Applications
2-(3-Methoxy-4-methylphenyl)thiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)thiazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)thiazol-4-amine
- 2-(3-Methoxyphenyl)thiazol-4-amine
- 2-(4-Methylphenyl)thiazol-4-amine
Uniqueness
2-(3-Methoxy-4-methylphenyl)thiazol-4-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This combination of substituents can enhance its potential as a therapeutic agent compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(3-methoxy-4-methylphenyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-8(5-9(7)14-2)11-13-10(12)6-15-11/h3-6H,12H2,1-2H3 |
InChI Key |
CMMAYALDBCKMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CS2)N)OC |
Origin of Product |
United States |
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